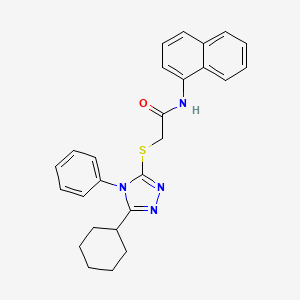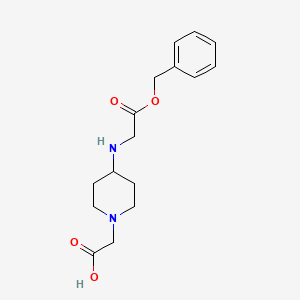
2-(Dimethylamino)-3-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a dimethylamino group at the 2-position and an iodine atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-iodobenzaldehyde typically involves the iodination of 2-(Dimethylamino)benzaldehyde. One common method is the Sandmeyer reaction, where 2-(Dimethylamino)benzaldehyde is treated with iodine and a copper catalyst under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-(Dimethylamino)benzaldehyde
Reagents: Iodine (I2), Copper(I) chloride (CuCl), Sodium nitrite (NaNO2), Hydrochloric acid (HCl)
Conditions: The reaction is carried out in an aqueous medium at a temperature of around 0-5°C.
The reaction mechanism involves the formation of a diazonium salt intermediate, which is then replaced by the iodine atom to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-3-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling or the Heck reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalysts (Pd/C) in the presence of a base for coupling reactions.
Major Products
Oxidation: 2-(Dimethylamino)-3-iodobenzoic acid
Reduction: 2-(Dimethylamino)-3-iodobenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dimethylamino)-3-iodobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: It is employed in the synthesis of polymers and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-3-iodobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodobenzaldehyde: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
2-(Dimethylamino)-3-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
2-(Dimethylamino)-3-iodobenzaldehyde is unique due to the presence of both the dimethylamino group and the iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10INO |
|---|---|
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
2-(dimethylamino)-3-iodobenzaldehyde |
InChI |
InChI=1S/C9H10INO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3 |
Clé InChI |
KIOXHCZQFDBZSA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC=C1I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12990082.png)
![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
![Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate](/img/structure/B12990096.png)
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)


![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)
![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)

